![molecular formula C16H15N3O3S B2467300 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396847-52-1](/img/structure/B2467300.png)
3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a pyrazolo[3,4-b]pyridine core . More detailed structural analysis would require specific information about the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The specific reactions would depend on the exact structure of the compound.Scientific Research Applications
- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. Some compounds also demonstrated low cytotoxicity to human cells .
- Photobleaching Performance : The compound’s fluorophore derivatives (dyes 4a–g) exhibit excellent photobleaching performance when continuously excited at 365 nm. Their normalized fluorescence intensities decrease by 89–94%, outperforming commercial probes .
- Synthesis : Concise routes allow access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, which are structurally related to our compound .
Anti-Tubercular Activity
Fluorescent Probes
Pharmacologically Active Derivatives
Chemical Properties
Availability
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential inhibition of cdk2, it may affect cell cycle progression and dna replication .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain cell lines .
Future Directions
properties
IUPAC Name |
3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-12(20)13-5-4-6-15(9-13)23(21,22)18-11-14-10-17-19-8-3-2-7-16(14)19/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKPJQKPMFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
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